Hygrine-d3

Stable isotope dilution LC-MS/MS Quantitative analysis

Matrix effects (up to +316% signal enhancement) and thermal degradation of cuscohygrine-d6 to hygrine-d3 introduce significant bias in hygrine quantitation by GC-MS or LC-MS/MS. Hygrine-d3 (MW 144.23, +3 Da shift) co-elutes with native hygrine while remaining spectrally distinct, enabling isotope-dilution mass spectrometry that directly corrects for extraction recovery and ion suppression/enhancement. - Eliminates artifact generation from on-column degradation. - Validated as a retention-time marker and system suitability standard (≥98% purity). - Supplied with full Certificate of Analysis; cold-chain (2-8°C) storage and ambient shipping.

Molecular Formula C8H15NO
Molecular Weight 144.23 g/mol
CAS No. 1246815-37-1
Cat. No. B565556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHygrine-d3
CAS1246815-37-1
Synonyms1-[(2R)-1-(Methyl-d3)-2-pyrrolidinyl]-2-propanone;  (+)-Hygrine-d3;  (+)-N-(Methyl-d3)-2-acetonylpyrrolidine;  (R)-(+)-Hygrine-d3;  D-(+)-Hygrine-d3; 
Molecular FormulaC8H15NO
Molecular Weight144.23 g/mol
Structural Identifiers
SMILESCC(=O)CC1CCCN1C
InChIInChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m1/s1/i1D3
InChIKeyADKXZIOQKHHDNQ-GTXKLNPESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hygrine-d3: Deuterated Internal Standard


Hygrine-d3 (CAS 1246815-37-1) is a deuterium-labeled analog of the pyrrolidine alkaloid hygrine, a natural constituent of coca leaves (Erythroxylum coca) and a key biosynthetic intermediate in tropane alkaloid pathways [1]. This compound carries three deuterium atoms at the methyl group, producing a nominal mass shift of +3 Da (MW 144.23 vs. 141.21 for unlabeled hygrine), which makes it directly suitable as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of hygrine and its structurally related alkaloids by liquid chromatography–mass spectrometry (LC-MS/MS) .

Need for Hygrine-d3 as Internal Standard


Quantitative LC-MS/MS and GC-MS analyses of hygrine and its co-metabolites (e.g., cuscohygrine) in complex biological matrices are subject to substantial matrix effects (signal enhancement from +29% to +316%) and compound instability that produce significant analytical bias [1]. Unlabeled hygrine shares the same chromatographic and ionization behavior as the analyte and cannot correct for sample-to-sample variation in extraction recovery or ion suppression/enhancement. Cuscohygrine-d6, a six‑deuterium labeled analog, undergoes thermal degradation to Hygrine-d3 during GC‑MS analysis, thereby introducing an additional variable that compromises its reliability as an internal standard for either cuscohygrine or hygrine quantification [1]. These analytical challenges necessitate a compound‑specific deuterated internal standard—Hygrine-d3—that co‑elutes with the native analyte while remaining spectrally distinct, directly enabling isotope dilution mass spectrometry for accurate, matrix‑independent quantitation [2].

Hygrine-d3: Quantitative Differentiation


Deuterium Mass Shift for Isotope Dilution

Hygrine-d3 exhibits a nominal mass increase of +3 Da relative to unlabeled hygrine (MW 144.23 vs. 141.21) due to the replacement of three methyl hydrogens with deuterium . This mass difference is sufficient for baseline chromatographic separation of the labeled and unlabeled species while preserving nearly identical ionization efficiency in electrospray ionization (ESI) [1]. In contrast, unlabeled hygrine cannot be used as an internal standard because it is indistinguishable from the analyte in the mass spectrometer, precluding the use of isotope dilution calculations.

Stable isotope dilution LC-MS/MS Quantitative analysis

Cuscohygrine-d6 Degradation to Hygrine-d3

When cuscohygrine-d6 (CUS-d6) is injected into a gas chromatograph, partial thermal degradation to Hygrine-d3 is observed, especially with splitless injection and aged liners [1]. In contrast, unlabeled hygrine degrades in a parallel fashion from unlabeled cuscohygrine but does not provide the mass-shifted signal required for internal standardization. The Hygrine-d3 degradation product was identified through coelution with the CUS-d6 degradation product and by matching its fragmentation pattern (m/z 45, 87, 101, and 144) under standard electron ionization (EI) conditions [1].

GC-MS Thermal degradation Forensic toxicology

Chemical Purity and Assay Reproducibility

Commercial Hygrine-d3 is supplied at a certified purity of ≥98% (HPLC/GC), as specified by multiple vendors . In contrast, unlabeled hygrine isolated from plant material or synthesized via non‑validated routes may contain variable amounts of cuscohygrine, tropine, or other pyrrolidine‑type impurities that can suppress ionization or generate isobaric interferences in MS detection. High isotopic purity of the deuterium label (>95 atom% D) is also indicated, although the exact atom% value is vendor‑dependent .

Analytical standard Purity Method validation

Hygrine-d3 Applications


Hygrine Quantitation in Biological Matrices

Use Hygrine-d3 as an isotope‑dilution internal standard for the accurate quantification of hygrine in urine, oral fluid, or plasma. The +3 Da mass shift allows the labeled and unlabeled species to be distinguished in the mass spectrometer while co‑eluting chromatographically, directly compensating for matrix effects that produce up to +316% signal enhancement in GC‑MS and comparable ion suppression in ESI‑LC‑MS [1]. This application is particularly critical for differentiating legal coca leaf chewing from illicit cocaine use, where hygrine serves as a biomarker [1].

Method Validation for Complex Matrices

Incorporate Hygrine-d3 into method validation protocols (linearity, precision, accuracy, recovery) for the analysis of hygrine in coca leaf extracts, tobacco, or other Solanaceae/Erythroxylaceae plant material. Because unlabeled hygrine is prone to thermal degradation during GC‑MS, and CUS-d6 degrades to HYG-d3, the use of Hygrine-d3 as a dedicated internal standard minimizes artifacts introduced by on‑column chemistry [1]. This ensures that measured hygrine concentrations reflect the true analyte content of the sample rather than analytical artifacts.

System Suitability Reference Standard

Employ Hygrine-d3 as a retention‑time marker and system suitability test compound in LC‑MS/MS and GC‑MS workflows targeting tropane alkaloids. Its defined purity (≥98%) and well‑characterized mass spectrum (m/z 45, 87, 101, 144) [1] make it suitable for verifying instrument performance before running sample batches. This is especially relevant in forensic laboratories where GC‑MS is still widely used due to accessibility, despite its known limitations for hygrine analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hygrine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.